BenchChemオンラインストアへようこそ!

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Tert‑butyl 3‑(1,3,4‑oxadiazol‑2‑yl)morpholine‑4‑carboxylate (CAS 1803585‑27‑4; molecular formula C₁₁H₁₇N₃O₄; MW 255.27 g·mol⁻¹) is a heterocyclic building block that combines a morpholine ring with a 1,3,4‑oxadiazole moiety at the 3‑position, capped by a tert‑butyloxycarbonyl (Boc) protecting group. This scaffold constitutes a versatile, orthogonally protected intermediate frequently employed in medicinal‑chemistry programs focused on oxadiazole‑containing pharmacophores.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 1803585-27-4
Cat. No. B1448689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate
CAS1803585-27-4
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NN=CO2
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(15)14-4-5-16-6-8(14)9-13-12-7-17-9/h7-8H,4-6H2,1-3H3
InChIKeyPVCOTAUCLIZINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803585‑27‑4): Procurement-Ready Scaffold Profile


Tert‑butyl 3‑(1,3,4‑oxadiazol‑2‑yl)morpholine‑4‑carboxylate (CAS 1803585‑27‑4; molecular formula C₁₁H₁₇N₃O₄; MW 255.27 g·mol⁻¹) is a heterocyclic building block that combines a morpholine ring with a 1,3,4‑oxadiazole moiety at the 3‑position, capped by a tert‑butyloxycarbonyl (Boc) protecting group [1]. This scaffold constitutes a versatile, orthogonally protected intermediate frequently employed in medicinal‑chemistry programs focused on oxadiazole‑containing pharmacophores [2]. The compound is commercially available from multiple suppliers, typically at ≥95 % purity, and is stored under standard cool, dry conditions .

Why Close Analogs of Tert‑butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate Cannot Be Safely Substituted Without Data Verification


In the oxadiazole–morpholine chemical space, structurally similar compounds differ substantially in key properties that affect downstream synthetic utility and biological behavior. The regioisomeric placement of the oxadiazole on the morpholine ring (3‑ vs. 4‑position) alters the scaffold’s three‑dimensional vectors, hydrogen‑bonding capacity, and metabolic soft spots, while the presence or absence of the Boc group determines whether the morpholine nitrogen is available for further elaboration [1]. Published SAR studies on related 1,3,4‑oxadiazole–morpholine hybrids confirm that even small changes in substitution pattern produce measurable shifts in biological potency, physicochemical properties, and synthetic accessibility [2]. Consequently, replacing the target compound with a regioisomer or a deprotected analog without experimental validation risks introducing unintended changes in reactivity, selectivity, or pharmacokinetic profile.

Quantitative Differentiation Evidence for Tert‑butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate Relative to Closest Comparators


Regioisomeric Attachment Point Comparison: 3‑(1,3,4‑oxadiazol‑2‑yl) vs. 4‑(1,3,4‑oxadiazol‑2‑yl) Substitution on Morpholine

The target compound bears the 1,3,4‑oxadiazole at the morpholine 3‑position, whereas the commercially available comparator 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9) places the oxadiazole at the 4‑position (the morpholine nitrogen) . In morpholine‑based SAR, the 3‑substituted orientation projects the oxadiazole in a chiral environment with a significantly different exit vector geometry relative to the 4‑substituted analog. This regioisomeric difference qualitatively alters the compound’s ability to engage hydrogen‑bond donors/acceptors in biological targets [1]. Direct head‑to‑head biological data for these two specific regioisomers is not available in the public domain; however, class‑level SAR across published morpholine–oxadiazole series demonstrates that regioisomeric placement consistently modulates potency by >10‑fold in enzyme and cell‑based assays [1].

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Boc Protection Enables Orthogonal Synthetic Elaboration Compared to Unprotected Morpholine Analogs

The target compound’s Boc group protects the morpholine nitrogen, enabling selective reaction at other sites (e.g., oxadiazole ring or morpholine side‑chain) without competing nucleophilic attack at the amine [1]. In contrast, the unprotected comparator 3‑(1,3,4‑oxadiazol‑2‑yl)morpholine (purity ≥ 95 %) would require re‑installation of a protecting group before many synthetic sequences, adding at least one step to the synthetic route and typically reducing overall yield by 10‑30 % per protection‑deprotection cycle [2]. The Boc group is quantitatively removed using standard acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting the oxadiazole ring [1].

Synthetic Chemistry Protecting Group Strategy Building Block Utility

1,3,4‑Oxadiazole Core Offers Distinct Pharmacophoric Properties Relative to 1,2,4‑Oxadiazole Isomers

The target compound contains a 1,3,4‑oxadiazole ring, whereas a closely related analog available in commercial libraries, tert‑butyl 3‑(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)morpholine‑4‑carboxylate, features a 1,2,4‑oxadiazole isomer . In published oxadiazole‑focused SAR, the 1,3,4‑oxadiazole isomer has been reported to exhibit distinct metabolic stability and hydrogen‑bond acceptor geometry compared to the 1,2,4‑isomer; for example, in a series of cathepsin inhibitors, the 1,3,4‑oxadiazole core demonstrated a 3‑ to 5‑fold improvement in plasma stability over the corresponding 1,2,4‑oxadiazole variant under identical assay conditions [1].

Medicinal Chemistry Heterocycle Isomerism Pharmacophore Design

Physicochemical Property Differentials: Target Compound vs. 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9)

Computed physicochemical descriptors highlight several differentiating features between the target compound and its 4‑substituted regioisomer without Boc protection. The target compound has a larger molecular weight (255.27 vs. 155.16 g·mol⁻¹), higher number of hydrogen‑bond acceptors (6 vs. 3), and a lower calculated log P (XLogP3‑AA: 0.1 vs. a predicted ~0.5‑1.0 for the unprotected comparator) [1]. These differences translate into measurable shifts in solubility and permeability, which must be considered when designing compound libraries or selecting intermediates for lead optimization [2].

Physicochemical Profiling Drug‑likeness Building Block Selection

Best‑Fit Procurement and Application Scenarios for Tert‑butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate


Parallel Medicinal‑Chemistry Library Synthesis Requiring Orthogonal Protection

When building a library of oxadiazole‑morpholine analogs via amide coupling or reductive amination, the Boc‑protected target compound enables direct C‑3 diversification without competing reaction at the morpholine nitrogen. This eliminates the need for a separate protection step, accelerating library production relative to using the free‑amine analog 3‑(1,3,4‑oxadiazol‑2‑yl)morpholine [1].

Fragment‑Based Drug Discovery Favoring 1,3,4‑Oxadiazole Isomers for Metabolic Stability

For fragment screening campaigns where the 1,3,4‑oxadiazole isomer is preferred for its superior metabolic stability (3‑ to 5‑fold longer plasma half‑life vs. 1,2,4‑isomer in related series), the target compound serves as a suitably protected core that can be elaborated post‑hit confirmation [2].

Scaffold‑Hopping Programs Targeting COX‑2 or Related Inflammatory Targets

Published docking studies on benzimidazole‑oxadiazole‑morpholine hybrids indicate that the morpholine‑oxadiazole motif contributes key hydrogen‑bond interactions in the COX‑2 active site. The 3‑substituted morpholine scaffold offers a distinct vector compared to 4‑substituted variants, potentially accessing different sub‑pockets [3].

Building Block for Kinase or GPCR Probe Synthesis Where Morpholine is a Privileged Motif

Morpholine rings are recognized as privileged pharmacophores for kinase hinge‑binding motifs and GPCR ligand design. The target compound provides the morpholine and 1,3,4‑oxadiazole functionalities in a single, Boc‑protected intermediate, simplifying synthetic routes to candidate probes [4].

Quote Request

Request a Quote for Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.